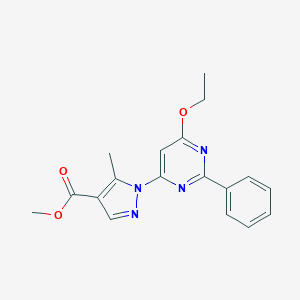![molecular formula C11H9ClN4S B287517 6-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287517.png)
6-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively researched in recent years. It has various potential applications in the field of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies suggest that it may exert its antimicrobial and anticancer effects through the inhibition of key enzymes and proteins involved in cell growth and division.
Biochemical and Physiological Effects:
6-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have minimal toxicity and side effects in animal studies. It has also been found to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a drug lead.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, its mechanism of action is not fully understood, which presents a limitation in further research and development.
Direcciones Futuras
There are several potential future directions for research on 6-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to fully understand its mechanism of action and potential as an anticancer agent. Another potential direction is the synthesis of analogs and derivatives of this compound to improve its potency and selectivity. Overall, there is significant potential for further research and development of 6-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the field of medicinal chemistry and drug discovery.
Métodos De Síntesis
The synthesis of 6-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzylamine with 2-(methylthio)-1,3,4-thiadiazole-5-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
6-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential as an antimicrobial agent. It has shown promising results against various bacterial and fungal strains, including drug-resistant strains. Additionally, it has been researched as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
6-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C11H9ClN4S |
Peso molecular |
264.73 g/mol |
Nombre IUPAC |
6-[(4-chlorophenyl)methyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H9ClN4S/c1-7-13-14-11-16(7)15-10(17-11)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |
Clave InChI |
VJPBJGTZUWUNTF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)CC3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=NN=C2N1N=C(S2)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287434.png)
![6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287436.png)
![6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287437.png)
![6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287438.png)
![6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287439.png)
![6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287444.png)
![6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287445.png)
![Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether](/img/structure/B287446.png)
![6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287447.png)
![ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287451.png)
![Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)